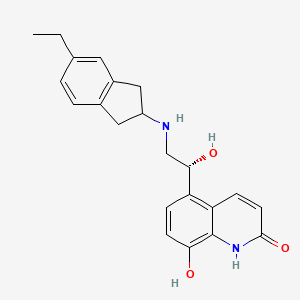
Blonanserin Impurity 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Blonanserin Impurity 6 is a byproduct formed during the synthesis of Blonanserin, an atypical antipsychotic drug used primarily for the treatment of schizophrenia. Blonanserin works by antagonizing dopamine D2 and D3 receptors as well as serotonin 5-HT2A receptors, which helps alleviate both positive and negative symptoms of schizophrenia .
Métodos De Preparación
Blonanserin Impurity 6 can be synthesized through various methods. One common method involves reacting Blonanserin with n-ethylpiperazine in the presence of organic solvents like tetrahydrofuran (THF) or toluene. The reaction is typically carried out at temperatures ranging from -30°C to 150°C . Another method involves the reaction of 1-N-Boc-piperazine with chloro-4-(4-fluorophenyl)-2-pyridine to obtain the impurity .
Análisis De Reacciones Químicas
Blonanserin Impurity 6 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Common conditions for these reactions include varying temperatures, pressures, and the use of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Blonanserin Impurity 6 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Blonanserin.
Biology: Studies involving this compound help understand the metabolic pathways and degradation products of Blonanserin.
Medicine: Research on this impurity aids in the development of safer and more effective antipsychotic medications by identifying potential side effects and toxicities.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance .
Mecanismo De Acción
Blonanserin Impurity 6 exerts its effects by interacting with various molecular targets. It binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia .
Comparación Con Compuestos Similares
Blonanserin Impurity 6 can be compared with other similar compounds such as:
Risperidone Impurity: Both impurities are byproducts of antipsychotic drugs and have similar applications in research and industry.
Olanzapine Impurity: Like this compound, Olanzapine Impurity is used in quality control and regulatory compliance in the pharmaceutical industry.
Quetiapine Impurity: This impurity is also studied for its metabolic pathways and potential toxicities.
This compound is unique due to its specific formation during the synthesis of Blonanserin and its distinct chemical properties .
Propiedades
Número CAS |
132810-83-4 |
|---|---|
Fórmula molecular |
C23H30FN3 |
Peso molecular |
367.51 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one](/img/structure/B602092.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)







